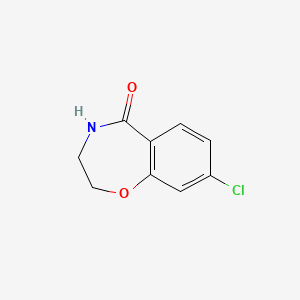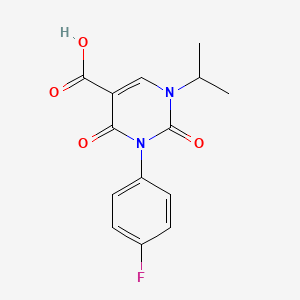![molecular formula C12H17BrN2O2 B1406480 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide CAS No. 1403330-05-1](/img/structure/B1406480.png)
4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide
Overview
Description
Synthesis Analysis
Chemical Reactions Analysis
- Photo-induced Electron Transfer (PET) : Research suggests that related naphthalimide derivatives undergo PET reactions, leading to the generation of semi-stable radical anion species . Further studies are needed to explore specific reactions involving this compound.
Physical And Chemical Properties Analysis
Scientific Research Applications
Antioxidant Potential
Nitrogen-containing bromophenols, similar in structure to 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide, have been identified from marine red algae. These compounds exhibit potent scavenging activity against DPPH radicals, indicating their potential as natural antioxidants in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).
Novel Psychoactive Substances
A study conducted on the in vivo metabolism of a structurally similar compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, identified several metabolites. This highlights the compound's relevance in the study of novel psychoactive substances (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Gastroprokinetic Activity
Research into benzamide derivatives, including compounds similar to 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide, has revealed their potential as gastroprokinetic agents. These compounds have been shown to effectively enhance gastric motility and emptying (Suzuki, Imanishi, Itahana, Watanuki, Miyata, Ohta, Nakahara, & Yamagiwa, 1998).
Photodynamic Therapy for Cancer Treatment
A new zinc phthalocyanine substituted with a derivative including a structure similar to 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide has been synthesized. This compound shows promising properties for Type II photodynamic therapy, a method used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antidopaminergic Properties
Substituted benzamides, akin to 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide, have shown potential as neuroleptic agents. They exhibit potent antidopaminergic properties, useful in the study of psychiatric disorders (de Paulis, Kumar, Johansson, Rämsby, Florvall, Hall, Angeby-Möller, & Ogren, 1985).
properties
IUPAC Name |
4-bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-15(2)7-6-14-12(16)9-4-5-10(13)11(8-9)17-3/h4-5,8H,6-7H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMRTZDLGDKTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




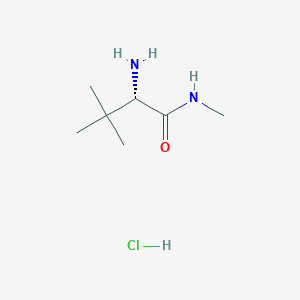
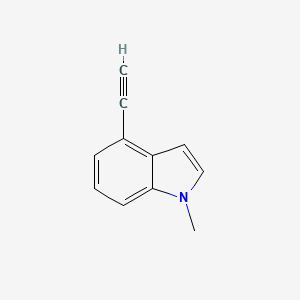
![5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1406402.png)
![3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B1406404.png)


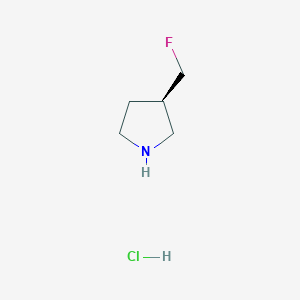
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-](/img/structure/B1406409.png)
